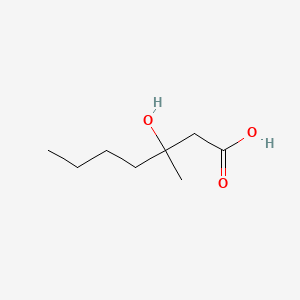

3-Hydroxy-3-methylheptanoic acid

Description

Properties

CAS No. |

160595-71-1 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-hydroxy-3-methylheptanoic acid |

InChI |

InChI=1S/C8H16O3/c1-3-4-5-8(2,11)6-7(9)10/h11H,3-6H2,1-2H3,(H,9,10) |

InChI Key |

UPHHAMJAKDJQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the oxidation of suitable precursors such as diacetone alcohol, with subsequent Baeyer-Villiger oxidation to yield the target compound. The process is characterized by high selectivity, mild reaction conditions, and avoidance of hazardous reagents like hypochlorite or hypobromite.

Key Steps & Conditions

- Starting Material: Diacetone alcohol

- Oxidant: Peracetic acid or sodium hypobromite (NaOBr)

- Reaction Type: Baeyer-Villiger oxidation

- Reaction Conditions:

- Temperature: Typically from -78°C to 50°C

- Solvent: Acetone, dichloromethane, or toluene

- Mode: Batch, semi-continuous, or continuous

Advantages

- High selectivity and yield

- Short reaction times

- Mild temperature and pressure conditions

- No use of hazardous halogen reagents like chloroform or bromoform

Data Table 1: Summary of Oxidation Method Parameters

| Parameter | Range / Conditions | Remarks |

|---|---|---|

| Starting Material | Diacetone alcohol | Commercially available |

| Oxidant | Peracetic acid, sodium hypobromite | Preferably peracetic acid for safety |

| Reaction Temperature | -78°C to 50°C | More preferably -40°C to 20°C |

| Solvent | Acetone, dichloromethane, toluene | Selected based on solubility and reactivity |

| Reaction Mode | Batch, semi-continuous, continuous | Continuous preferred for industrial scale |

| Reaction Time | 15 min to 12 hours | Depending on mode and scale |

Carbon Monoxide-Based Synthesis

Method Overview

A novel and environmentally friendly route involves the direct synthesis of 3-Hydroxy-3-methylheptanoic acid from tert-butanol and carbon monoxide, utilizing catalytic processes. This method offers a potentially scalable route with high selectivity.

Key Steps & Conditions

- Reactants: Tert-butanol, carbon monoxide

- Catalyst: Transition metal catalysts (e.g., rhodium or cobalt complexes)

- Reaction Conditions:

- Temperature: Mild to moderate (around 50°C to 150°C)

- Pressure: Elevated, typically 1-10 bar

- Solvent: Various, including alcohols or aprotic solvents

Advantages

- Utilizes non-halogenated reagents

- High atom economy

- Potential for industrial scalability

Alternative Synthetic Routes

Protection and Derivatization Strategies

- Use of protecting groups (e.g., Boc, Cbz) during multi-step synthesis

- Esterification and cross-metathesis for derivatization

- These strategies facilitate the synthesis of derivatives for biological studies

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylheptanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 3-hydroxy-3-methylheptanoyl chloride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Substitution Reagents: Thionyl chloride (SOCl2)

Major Products Formed

Oxidation: 3-Methylheptanone or 3-methylheptanal

Reduction: 3-Hydroxy-3-methylheptanol

Substitution: 3-Hydroxy-3-methylheptanoyl chloride

Scientific Research Applications

3-Hydroxy-3-methylheptanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential role in metabolic pathways and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-hydroxy-3-methylheptanoic acid and related hydroxy acids:

Key Research Findings and Distinctions

Structural and Functional Differences

- Branching vs. Linearity: Unlike linear analogs like 3-hydroxypropionic acid, this compound’s branching at C3 enhances steric hindrance, influencing its reactivity and interaction with enzymes .

- Aromatic vs. Aliphatic : 3-Hydroxybenzoic acid’s aromatic ring confers distinct chemical properties (e.g., UV absorption, acidity) compared to aliphatic hydroxy acids, making it suitable for applications in dyes and pharmaceuticals .

- Chain Length: Medium-chain derivatives (e.g., 3-hydroxyisoheptanoic acid) exhibit different solubility and metabolic pathways compared to longer-chain analogs like this compound .

Challenges in Nomenclature and Analysis

Confusion in naming conventions, as noted in , complicates literature reviews. For example:

- 3-Hydroxyphenylpropanoic acid and its synonyms (e.g., 3-hydroxyphenylpropionic acid) refer to the same compound but yield fragmented search results .

- Steric Isomerism: The stereospecific analysis of this compound requires advanced chromatographic methods to distinguish enantiomers .

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-3-methylheptanoic acid in laboratory settings?

Methodological Answer: this compound can be synthesized via ketone cyclization or bacterial fermentation. For chemical synthesis, a retrosynthetic approach using a methyl-substituted ketone precursor (e.g., 6-methyl-5-hepten-2-one) is common. Acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) facilitate cyclization to form the branched hydroxy acid structure . For bacterial synthesis, polyhydroxyalkanoate (PHA) pathways in Pseudomonas or Ralstonia species can be optimized by controlling carbon sources (e.g., fatty acids) and fermentation conditions (pH 6.5–7.5, 30°C) .

| Synthetic Method | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Ketone cyclization | BF₃·Et₂O, 0°C, 12 hr | ~65% | |

| Bacterial fermentation | Pseudomonas putida, glucose | ~40% |

Q. How can the structural integrity and purity of this compound be verified?

Methodological Answer: Use a combination of NMR (¹H, ¹³C, and DEPT-135 for stereochemistry), LC-MS (to confirm molecular ion [M-H]⁻ at m/z 173.1), and FT-IR (broad O-H stretch at 2500–3300 cm⁻¹, C=O at 1700 cm⁻¹). Purity is assessed via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) . For enantiomeric purity, chiral GC or polarimetry is recommended .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: While not classified as hazardous (non-GHS), standard laboratory precautions apply:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize aerosol exposure.

- Storage : Inert atmosphere (N₂), 2–8°C, and desiccated to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Methodological Answer: The (R)-enantiomer is a precursor in fatty acid β-oxidation and interacts with enzymes like 3-hydroxyacyl-CoA dehydrogenase. To study enantiomer-specific effects:

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

Methodological Answer: Discrepancies in literature (e.g., role in ketosis vs. fragrance biosynthesis) require:

- Isotopic labeling : Track ¹³C-labeled substrates in in vitro hepatocyte models .

- Knockout studies : Use CRISPR-Cas9 to silence HMGC genes in model organisms and monitor metabolite profiles .

- Meta-analysis : Apply multivariate statistics (PCA or PLS-DA) to consolidate datasets from proteomic and metabolomic studies .

Q. What advanced techniques are used to study the stability of this compound under physiological conditions?

Methodological Answer:

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-QTOF.

- pH-dependent hydrolysis : Use phosphate buffers (pH 2–9) to simulate gastric/intestinal environments, quantifying degradation kinetics with Arrhenius modeling .

- Microsomal assays : Liver microsomes (human/rat) to assess oxidative metabolism and half-life (t½) .

Q. What strategies improve enantioselective separation of this compound for pharmacological studies?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak IG-3 column (3 µm, 150 × 4.6 mm) with hexane/isopropanol (90:10, 0.1% TFA) at 1 mL/min .

- Capillary electrophoresis : Employ β-cyclodextrin as a chiral selector in 50 mM borate buffer (pH 9.2) .

- Crystallization : Resolve racemates using (S)-α-methylbenzylamine as a resolving agent .

Q. How can AI-driven tools optimize retrosynthesis planning for this compound derivatives?

Methodological Answer:

- Template-based AI : Platforms like Pistachio or Reaxys Biocatalysis predict feasible routes using reaction templates (e.g., Claisen condensation or Baeyer-Villiger oxidation) .

- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) model transition states to prioritize low-energy pathways .

- Benchmarking : Validate AI proposals against experimental yields and selectivity metrics .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices?

Methodological Answer:

- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to remove lipids/proteins .

- Detection limits : Use derivatization (BSTFA for silylation) to enhance GC-MS sensitivity (LOQ: 0.1 ng/mL) .

- Interference mitigation : Apply MRM (multiple reaction monitoring) in LC-MS/MS to isolate m/z 173.1 → 129.1 transitions .

Q. How do industrial and laboratory-scale syntheses of this compound differ in scalability and yield?

Methodological Answer:

- Lab-scale : Batch reactors (1–5 L) with manual pH control yield 40–65% purity.

- Industrial-scale : Continuous flow reactors (microchannel or packed-bed) improve throughput (90% conversion) but require catalyst immobilization (e.g., lipase on silica gel) .

- Cost analysis : Fermentation is cheaper for bulk production (450/kg for chemical synthesis) but faces downstream purification hurdles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.